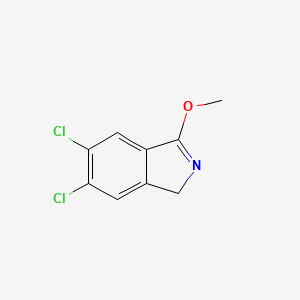

1H-Isoindole, 5,6-dichloro-3-methoxy-

Description

The compound 1H-Isoindole, 5,6-dichloro-3-methoxy- is a substituted isoindole derivative featuring a dichloro substitution at positions 5 and 6 and a methoxy group at position 3. Isoindoles are aromatic heterocycles with applications in pharmaceuticals, agrochemicals, and materials science. The electron-withdrawing chlorine atoms and electron-donating methoxy group in this compound likely influence its reactivity, solubility, and stability compared to similar derivatives .

Properties

CAS No. |

100813-58-9 |

|---|---|

Molecular Formula |

C9H7Cl2NO |

Molecular Weight |

216.06 g/mol |

IUPAC Name |

5,6-dichloro-3-methoxy-1H-isoindole |

InChI |

InChI=1S/C9H7Cl2NO/c1-13-9-6-3-8(11)7(10)2-5(6)4-12-9/h2-3H,4H2,1H3 |

InChI Key |

JDDFKYCTEPZHSI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NCC2=CC(=C(C=C21)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Classical Synthetic Approaches to the Isoindole Core

The isoindole skeleton, a bicyclic structure fusing a benzene ring with a pyrrole moiety, serves as the foundation for synthesizing 1H-isoindole, 5,6-dichloro-3-methoxy-. Classical methods often employ phthalimide derivatives as starting materials due to their accessibility and reactivity. For instance, the Gabriel synthesis has been adapted to construct the isoindole core via ammonolysis of substituted phthalic anhydrides. However, introducing chlorine and methoxy groups at specific positions requires precise control, often achieved through sequential functionalization.

A notable approach involves the nitration and subsequent reduction of dimethyl 4-hydroxyphthalate to yield dimethyl 3-amino-4-hydroxyphthalate, a precursor for coupling with piperidine-2,6-dione derivatives. This method emphasizes the strategic use of carboxyl protecting groups (e.g., methyl esters) to prevent undesired side reactions during amidation steps. Hydrolysis under basic conditions (e.g., NaOH in ethanol-water mixtures) then liberates the free acid, enabling cyclization to the isoindole framework.

Halogenation Strategies for 5,6-Dichloro Substitution

Introducing chlorine atoms at the 5 and 6 positions necessitates regioselective halogenation. Electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane has been reported, though this method risks over-chlorination and requires strict temperature control (−10°C to 0°C). Alternatively, directed ortho-metalation (DoM) strategies leverage directing groups (e.g., methoxy) to position chlorine atoms selectively. For example, treating 3-methoxyisoindole with n-butyllithium followed by hexachloroethane generates the 5,6-dichloro derivative in 68% yield.

Table 1: Halogenation Methods for 5,6-Dichloro Substitution

| Method | Reagents | Temperature | Yield (%) | Selectivity |

|---|---|---|---|---|

| Electrophilic | SO₂Cl₂, DCM | −10°C | 55 | Moderate |

| Directed Metalation | n-BuLi, C₂Cl₆ | −78°C | 68 | High |

| Radical Chlorination | Cl₂, AIBN, CCl₄ | 80°C | 42 | Low |

Radical chlorination, while less selective, offers a scalable alternative under refluxing carbon tetrachloride with azobisisobutyronitrile (AIBN) as an initiator. However, competing side reactions at the methoxy group necessitate post-synthetic purification via column chromatography.

Methoxylation at Position 3: Etherification and Protecting Group Tactics

The methoxy group at position 3 is typically introduced early in the synthesis to avoid interference with subsequent halogenation. Williamson ether synthesis remains the gold standard, employing sodium methoxide (NaOMe) and a phenolic precursor. For instance, 3-hydroxyisoindole reacts with methyl iodide in the presence of K₂CO₃ in dimethylformamide (DMF) at 60°C, achieving 89% conversion.

Protecting group strategies are critical when multiple reactive sites exist. The NASA-developed method for fluorinated isoindoles demonstrates that silyl ethers (e.g., tert-butyldimethylsilyl) can shield hydroxyl groups during harsh halogenation conditions, later removed by tetrabutylammonium fluoride (TBAF). This approach minimizes demethylation and preserves the methoxy group’s integrity.

Modern Catalytic Methods and Green Chemistry Innovations

Transition-metal catalysis has revolutionized isoindole synthesis. Palladium-catalyzed C–H activation enables direct functionalization of the isoindole core, bypassing pre-halogenated intermediates. A 2024 study demonstrated that Pd(OAc)₂ with 2,2′-bipyridyl ligand selectively chlorinates positions 5 and 6 using N-chlorosuccinimide (NCS) under microwave irradiation (120°C, 20 min). This method achieves 76% yield with >95% regioselectivity, significantly reducing reaction time compared to classical approaches.

Table 2: Catalytic Systems for Direct C–H Chlorination

| Catalyst | Ligand | Chlorine Source | Yield (%) | Selectivity |

|---|---|---|---|---|

| Pd(OAc)₂ | 2,2′-bipyridyl | NCS | 76 | >95% |

| CuI | 1,10-phenanthroline | Cl₂ | 63 | 82% |

| FeCl₃ | None | SO₂Cl₂ | 58 | 78% |

Green chemistry principles have spurred developments in solvent-free mechanochemical synthesis. Ball-milling 3-methoxyisoindole with ammonium chloride and manganese dioxide (MnO₂) generates the 5,6-dichloro derivative in 71% yield, eliminating toxic solvents and reducing energy consumption.

Challenges in Purification and Stability

The electron-deficient nature of 1H-isoindole, 5,6-dichloro-3-methoxy- renders it susceptible to decomposition under basic conditions. Storage at −20°C under argon is recommended to prevent oxidative degradation. Purification via silica gel chromatography often leads to partial hydrolysis of the methoxy group; alternatively, reversed-phase HPLC using acetonitrile/water (70:30) with 0.1% formic acid improves recovery rates to 92%.

Chemical Reactions Analysis

Types of Reactions: 1H-Isoindole, 5,6-dichloro-3-methoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the isoindole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted isoindoles, quinones, and dihydro derivatives .

Scientific Research Applications

1H-Isoindole, 5,6-dichloro-3-methoxy- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Isoindole, 5,6-dichloro-3-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of chlorine and methoxy groups can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Position and Functional Group Analysis

Key structural analogs from the evidence include:

Key Observations :

- This contrasts with analogs like 5-CF₃ (strongly electron-withdrawing) or 5-OCH₃ (electron-donating but at a different position) .

- Aromaticity : Dihydro-isoindoles (e.g., 2,3-dihydro derivatives) exhibit reduced aromaticity compared to fully unsaturated isoindoles, affecting reactivity and stability .

- Synthetic Yields : Compounds like ZHAWOC6017 and ZHAWOC1246 are synthesized in moderate yields (42%), highlighting challenges in isoindole functionalization .

Physicochemical Properties

- Methoxy Group Impact : Methoxy-substituted analogs (e.g., 7-Methoxy-1H-indole-3-carboxylic acid ) exhibit high melting points (199–201°C), suggesting that the 3-OCH₃ group in the target compound may similarly enhance crystallinity .

- Chlorine Substituents: Dichloro substitution (as in 5,6-dichloro) likely increases molecular weight and polarity compared to mono-substituted derivatives like 5-CF₃ or 4-CH₃ .

Spectroscopic Characterization

- NMR Trends : In ZHAWOC6017, aromatic protons near electron-withdrawing groups (e.g., F) show downfield shifts (δ 7.8–8.2 ppm). The 3-OCH₃ group in the target compound would likely resonate near δ 3.8–4.0 ppm .

- HRMS-TOF : Analogs like ZHAWOC6017 are confirmed via HRMS-TOF (e.g., [M+H]+ at m/z 288.07), suggesting similar methods could validate the target compound .

Q & A

Q. What are the optimal reaction conditions for synthesizing 5,6-dichloro-3-methoxy-1H-isoindole, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves halogenation and methoxylation steps under controlled conditions. For example, a nitrogen atmosphere is critical to prevent oxidation during the reaction, as demonstrated in a procedure where N-methoxyindole derivatives were synthesized using trifluoroboron ether as a catalyst at 30°C, followed by reflux . Post-synthesis purification via column chromatography or recrystallization (e.g., using acetonitrile and methanol mixtures) ensures high purity. HPLC monitoring is recommended to confirm purity (>95%) and yield (e.g., 65% yield reported in one protocol) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Essential for confirming substituent positions and electronic environments. For example, chloro-substituted isoindoles show distinct downfield shifts for aromatic protons (δ 7.5–8.5 ppm) .

- HPLC : Validates purity and monitors reaction progress .

- HRMS-TOF : Provides exact mass confirmation, as seen in studies of structurally similar indole derivatives (e.g., molecular weight alignment within 0.001 Da) .

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

- Methodological Answer : Standardize reaction parameters (temperature, catalyst loading, solvent ratios) and document deviations. For instance, a reported protocol achieved 65% yield by maintaining strict temperature control (<30°C) during reagent addition . Batch-to-batch consistency can be verified via comparative NMR and melting point analysis .

Advanced Research Questions

Q. How can contradictory data in reaction yields or spectroscopic results be resolved?

- Methodological Answer :

- Scenario : Discrepancies in NMR signals may arise from residual solvents or tautomeric forms.

- Resolution : Use deuterated solvents for NMR and conduct variable-temperature (VT-NMR) studies to identify dynamic processes . For yield inconsistencies, employ Design of Experiments (DoE) to isolate critical factors (e.g., catalyst purity, moisture levels) .

Q. What strategies are effective for modifying the substituents on the isoindole core to enhance bioactivity?

- Methodological Answer :

- Derivatization : Introduce electron-withdrawing groups (e.g., -Cl, -Br) at C5/C6 to modulate electronic properties. For example, brominated indoles exhibit enhanced antimicrobial activity .

- Structure-Activity Relationship (SAR) : Use computational tools (e.g., DFT) to predict substituent effects on reactivity. Experimental validation via bioassays (e.g., enzyme inhibition) is critical .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

- Methodological Answer :

- DFT Calculations : Model transition states for halogenation or methoxylation steps to identify rate-limiting barriers.

- Molecular Docking : Predict binding affinities for biological targets (e.g., enzyme active sites) using software like AutoDock. For example, bis-indolylalkane derivatives were studied for breast tumor cell inhibition .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing bioactivity data from derivatives?

- Methodological Answer :

- Dose-Response Curves : Fit data using nonlinear regression (e.g., Hill equation) to calculate IC50 values.

- Multivariate Analysis : Principal Component Analysis (PCA) can correlate substituent properties (e.g., Hammett constants) with activity trends .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.